1-(2-chlorobenzyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide

Physicochemical Profiling Druglikeness Substituent Effects

This compound features two privileged scaffolds: a pyrrolidine-3-carboxamide core with ortho-chlorobenzyl N-substituent and a 6-aminocoumarin moiety providing intrinsic fluorescence for monitoring cellular uptake. No bioactivity data exists, making it ideal for SAR profiling against HDACs, LOXL2, or other pyrrolidine carboxamide targets. The unquantified impact of ortho-chlorine versus para-chloro substitution represents a critical exploratory opportunity. Suitable for molecular docking and MD simulations. Procure for primary screening or computational studies.

Molecular Formula C21H17ClN2O4
Molecular Weight 396.8 g/mol
Cat. No. B11019979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-chlorobenzyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide
Molecular FormulaC21H17ClN2O4
Molecular Weight396.8 g/mol
Structural Identifiers
SMILESC1C(CN(C1=O)CC2=CC=CC=C2Cl)C(=O)NC3=CC4=C(C=C3)OC(=O)C=C4
InChIInChI=1S/C21H17ClN2O4/c22-17-4-2-1-3-14(17)11-24-12-15(10-19(24)25)21(27)23-16-6-7-18-13(9-16)5-8-20(26)28-18/h1-9,15H,10-12H2,(H,23,27)
InChIKeyUJRPBQQPTADKMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Chlorobenzyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide: Structural Overview and Research Sourcing Context


1-(2-chlorobenzyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide is a synthetic small molecule belonging to the pyrrolidine-3-carboxamide class, characterized by an N-(2-chlorobenzyl) substituent on the pyrrolidine ring and a 2-oxo-2H-chromen-6-yl (6-aminocoumarin) amide tail. This specific substitution pattern places it within a series of closely related analogs that vary at the N-benzyl position. As of current database records, no experimentally determined biological activity data for this precise compound has been reported in primary literature or authoritative public repositories such as ChEMBL [1]. The compound is listed in chemical screening libraries (e.g., ZINC650266), but its annotation indicates 'no known activity' and an absence of clinical trial involvement [1]. Its availability appears limited to a small number of chemical vendors, which do not provide decisive, citable differential performance metrics relative to in-class alternatives.

Procurement Risk Alert: Why In-Class Analogs of 1-(2-Chlorobenzyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide Cannot Be Simply Interchanged


The absence of published, comparator-anchored quantitative data creates significant procurement risk; substitution of this compound with a close analog (e.g., the 4-chlorobenzyl or unsubstituted benzyl variant) cannot be justified by existing evidence. In analogous pyrrolidine-3-carboxamide series, even minor substituent shifts from the 2-chlorobenzyl to a 4-chlorobenzyl or methoxybenzyl position have resulted in order-of-magnitude changes in target binding and physicochemical properties [1]. Without head-to-head data, the impact of the specific 2-chlorobenzyl substitution on target engagement, selectivity, solubility, or metabolic stability remains entirely unquantified. This evidence vacuum means that generic replacement is not a scientifically validated option, and any procurement decision must be treated as an exploratory research purchase with undefined performance characteristics.

Quantitative Differentiation Evidence for 1-(2-Chlorobenzyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide


Predicted Lipophilicity (cLogP) as a Differentiator from the 4-Chlorobenzyl Isomer

Computational prediction suggests that the ortho-chlorobenzyl substitution in the target compound may alter lipophilicity compared to the para-chloro isomer. While experimentally measured logP values are unavailable, in silico predictions using the widely accepted Moriguchi fragmentation method estimate different logP contributions for ortho- versus para-substituted benzyl moieties, which can influence membrane permeability and non-specific protein binding [1]. This represents a class-level inference based on established quantitative structure-property relationship (QSPR) models, not a direct measurement. The target compound's ortho-substitution pattern has the potential to modulate the overall molecular lipophilicity profile differently than the para-chloro or unsubstituted benzyl analogs, but this remains unconfirmed by experimental data.

Physicochemical Profiling Druglikeness Substituent Effects

Structural Uniqueness: The 6-Aminocoumarin (2-Oxo-2H-chromen-6-yl) Amide Tail as a Differentiating Pharmacophore

The N-(2-oxo-2H-chromen-6-yl) amide group incorporates a 6-aminocoumarin moiety, a known privileged structure with intrinsic fluorescence properties and established biological activity as enzyme inhibitors (e.g., urease, carbonic anhydrase) and anticoagulant agents [1]. This coumarin tail is absent in many pyrrolidine-3-carboxamide analogs that bear simpler aryl or heteroaryl amide substituents. In coumarin-based series, derivatization at the 6-position via amide linkage has been shown to produce compounds with distinct photophysical and biological profiles compared to 7-substituted or unsubstituted coumarins [2]. The combination of the 6-aminocoumarin tail with the 2-chlorobenzyl pyrrolidine core represents a unique fusion of two privileged scaffolds, a design strategy that has been productive in kinase inhibitor and epigenetic modulator discovery [3]. No direct head-to-head comparison data between this specific compound and its coumarin-lacking analogs are publicly available.

Coumarin Chemistry Fluorescent Probes Pharmacophore Design

Absence of Documented Selectivity or Off-target Profiling: A Data Gap vs. Characteristics of Advanced In-Class Analogs

Unlike structurally related pyrrolidine-3-carboxamides that have been profiled against kinase panels or epigenetic targets such as HDACs and LOXL2 with reported IC50 values in the low nanomolar to micromolar range [1][2], the target compound has zero deposited bioactivity data in ChEMBL or BindingDB. For instance, close analog 1-cyclohexyl-5-oxo-N-(4-phenoxyphenyl)pyrrolidine-3-carboxamide has been tested against enoyl-ACP reductase from M. tuberculosis and showed an IC50 > 100,000 nM, demonstrating weak activity [3]. Other pyrrolidine-3-carboxamide derivatives have demonstrated HDAC1 inhibition with IC50 values of 180 nM and LOXL2 inhibition with IC50 values of 1,150 nM [1][2]. The complete lack of data for the target compound means its selectivity and potency profile is entirely unknown, a critical risk factor for any research program relying on established pharmacological benchmarks.

Selectivity Profiling Kinase Inhibition Epigenetic Targets

Application Scenarios for 1-(2-Chlorobenzyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide in Exploratory Research


Chemical Probe Design Leveraging the 6-Aminocoumarin Fluorophore

The intact 6-aminocoumarin moiety provides a built-in fluorophore that may enable direct monitoring of compound cellular uptake, subcellular localization, or target binding without requiring additional labeling chemistry. Scaffold-fusion design strategies incorporating coumarin fluorophores have been validated in kinase probe development; this compound could be evaluated for analogous applications pending experimental characterization of its photophysical properties [1].

Structure-Activity Relationship (SAR) Exploration Around the 2-Chlorobenzyl Pyrrolidine Core

In SAR campaigns targeting enzymes historically engaged by pyrrolidine-3-carboxamides (e.g., HDACs, LOXL2), this compound serves as a comparator for probing the impact of ortho-chlorobenzyl substitution versus para-chloro, unsubstituted benzyl, or methoxybenzyl variants. The absence of prior data means that any procurement must be framed as a primary screening exercise to establish baseline activity [1].

Computational Chemistry and Docking Studies

The compound's well-defined structure with two privileged scaffolds makes it suitable for molecular docking and molecular dynamics simulations. Procurement for in silico studies does not require pre-existing bioactivity data and can help predict potential targets based on pharmacophore matching, provided the compound is used as a computational probe rather than a reference ligand [2].

Quote Request

Request a Quote for 1-(2-chlorobenzyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.